molecular formula C17H22ClF3N6O B10968852 [4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10968852
M. Wt: 418.8 g/mol
InChI Key: KRZYGIZUHXUOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE: is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of [4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with a piperazine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, [4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
  • 1- [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol

These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C17H22ClF3N6O

Molecular Weight

418.8 g/mol

IUPAC Name

[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H22ClF3N6O/c1-10-12(11(2)24(3)22-10)9-26-5-7-27(8-6-26)16(28)14-13(18)15(17(19,20)21)25(4)23-14/h5-9H2,1-4H3

InChI Key

KRZYGIZUHXUOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)C3=NN(C(=C3Cl)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.